molecular formula C8H7ClN2O B1457358 2-(6-Chloro-3-methoxypyridin-2-yl)acetonitrile CAS No. 1261812-28-5

2-(6-Chloro-3-methoxypyridin-2-yl)acetonitrile

Cat. No.: B1457358
CAS No.: 1261812-28-5
M. Wt: 182.61 g/mol
InChI Key: USWFOQPAIRSGAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Chloro-3-methoxypyridin-2-yl)acetonitrile is a chemical compound with the molecular formula C8H7ClN2O and a molecular weight of 182.61 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a chloro and methoxy group, and an acetonitrile group attached to the pyridine ring.

Preparation Methods

The synthesis of 2-(6-Chloro-3-methoxypyridin-2-yl)acetonitrile typically involves the reaction of 6-chloro-3-methoxypyridine with acetonitrile under specific conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, reaction time, and the concentration of reactants .

Chemical Reactions Analysis

2-(6-Chloro-3-methoxypyridin-2-yl)acetonitrile can undergo various chemical reactions, including:

Scientific Research Applications

2-(6-Chloro-3-methoxypyridin-2-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Chloro-3-methoxypyridin-2-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups on the pyridine ring can influence the compound’s binding affinity and specificity. The acetonitrile group can also participate in hydrogen bonding and other interactions that affect the compound’s activity .

Comparison with Similar Compounds

2-(6-Chloro-3-methoxypyridin-2-yl)acetonitrile can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(6-chloro-3-methoxypyridin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-12-7-2-3-8(9)11-6(7)4-5-10/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWFOQPAIRSGAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-Chloro-3-methoxypyridin-2-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(6-Chloro-3-methoxypyridin-2-yl)acetonitrile
Reactant of Route 3
Reactant of Route 3
2-(6-Chloro-3-methoxypyridin-2-yl)acetonitrile
Reactant of Route 4
Reactant of Route 4
2-(6-Chloro-3-methoxypyridin-2-yl)acetonitrile
Reactant of Route 5
2-(6-Chloro-3-methoxypyridin-2-yl)acetonitrile
Reactant of Route 6
Reactant of Route 6
2-(6-Chloro-3-methoxypyridin-2-yl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.